molecular formula C22H19N3O5S B4656283 N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide

N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide

Cat. No. B4656283
M. Wt: 437.5 g/mol
InChI Key: YENHTQKTYCDTBA-UHFFFAOYSA-N
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Description

N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide, also known as NSC 745887, is a compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of sulfonamide-based compounds and has shown promising results in preclinical studies.

Mechanism of Action

N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CA IX, N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells, leading to minimal side effects. The compound has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. The compound has also shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug. However, the compound has some limitations, including its poor solubility, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the development of N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 as an anti-cancer drug. One potential direction is to improve the solubility and bioavailability of the compound to enhance its efficacy. Another direction is to investigate the potential of the compound in combination with other anti-cancer drugs to improve its therapeutic efficacy. Further studies are also needed to investigate the potential of N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 in other types of cancer and to elucidate its mechanism of action in more detail.

Scientific Research Applications

N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide 745887 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

N-[4-[(3-acetylphenyl)carbamoylamino]phenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-15(26)17-8-5-9-19(14-17)24-22(28)23-18-10-12-20(13-11-18)31(29,30)25-21(27)16-6-3-2-4-7-16/h2-14H,1H3,(H,25,27)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHTQKTYCDTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-{[(3-acetylphenyl)carbamoyl]amino}phenyl)sulfonyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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